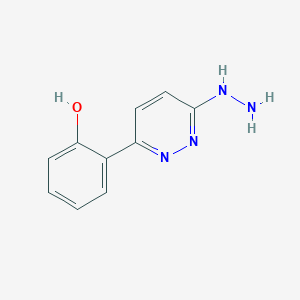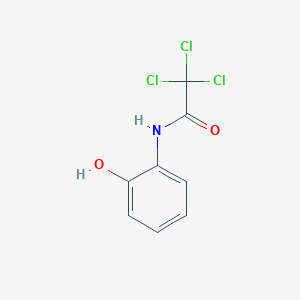
2-(6-Hydrazinopyridazin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Hydrazinopyridazin-3-yl)phenol is a chemical compound with the molecular formula C10H10N4O. The monohydrate form of this compound has a molecular formula of C10H12N4O2 and a molecular weight of 220.22788 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(6-Hydrazinopyridazin-3-yl)phenol, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Relevant Papers One relevant paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity . While this paper does not directly discuss 2-(6-Hydrazinopyridazin-3-yl)phenol, it may provide insights into related compounds and their potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : 2-(6-Hydrazinopyridazin-3-yl)phenol and related compounds are utilized in the synthesis of various heterocyclic compounds. This includes the preparation of indolylpyrazolols and indolylpyrimidones, which have potential applications in pharmaceuticals and organic materials (Jakše et al., 2004).
Phenolic Hydrazone in Coordination Chemistry : The compound's derivatives, such as phenolic quinolyl hydrazones, play a significant role in coordination chemistry. They are used to form complexes with metals like copper(II), showcasing diverse structural geometries and indicating the strong coordinating power of various anions (Seleem et al., 2011).
Luminescent Properties : Derivatives of 2-(6-Hydrazinopyridazin-3-yl)phenol are used in the study of luminescent properties of certain heterocycles. This research has implications for the development of materials with specific optical properties (Eseola et al., 2011).
Synthesis of Chiral Aminophenols : The compound is utilized in the synthesis of chiral aminophenols based on proline, which are important in asymmetric synthesis and catalysis (Ge et al., 2010).
Applications in Biological and Environmental Studies
Biological Activity and Drug Synthesis : Studies on alkylaminophenol compounds, structurally related to 2-(6-Hydrazinopyridazin-3-yl)phenol, show potential as biologically active drugs. Their antioxidant properties are of particular interest in pharmacology and drug development (Ulaş, 2020).
Antioxidant Properties : The phenolic content of compounds related to 2-(6-Hydrazinopyridazin-3-yl)phenol is studied for its antioxidant properties. These properties are crucial in understanding the role of phenols in biological systems and in the development of functional foods and nutraceuticals (Piluzza & Bullitta, 2011).
Chemiluminescence in Enzyme Immunoassays : Phenolic derivatives of 2-(6-Hydrazinopyridazin-3-yl)phenol enhance chemiluminescence in certain enzyme-catalyzed reactions, which is applicable in the development of sensitive immunoassays for various biomolecules (Thorpe et al., 1985).
properties
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-12-10-6-5-8(13-14-10)7-3-1-2-4-9(7)15/h1-6,15H,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVRLYSVOWADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)


![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)
![4-[benzyl(methyl)amino]-N-(4-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)
![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)